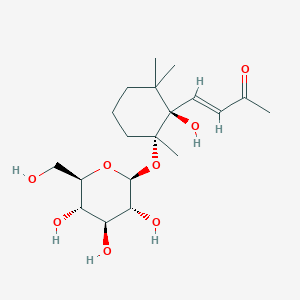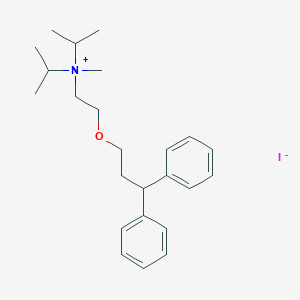
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide, commonly known as DIPPEMAI, is a quaternary ammonium salt that has been synthesized and studied for its potential use as a phase transfer catalyst in organic chemistry. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for various applications in scientific research.
Wirkmechanismus
The mechanism of action of DIPPEMAI as a phase transfer catalyst involves its ability to facilitate the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This is achieved through the formation of a complex between the catalyst and the reactant, which allows the reactant to cross the interface between the two phases.
Biochemische Und Physiologische Effekte
While there is limited research on the biochemical and physiological effects of DIPPEMAI, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity or mutagenicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIPPEMAI as a phase transfer catalyst is its high selectivity and efficiency in promoting organic reactions. It is also relatively easy to handle and can be readily synthesized in the laboratory. However, one limitation is that it is not effective for all types of organic reactions and may require optimization for specific applications.
Zukünftige Richtungen
There are several potential future directions for research on DIPPEMAI, including:
1. Investigation of its use as a catalyst in more complex organic reactions, such as asymmetric synthesis and polymerization reactions.
2. Development of new synthetic routes for DIPPEMAI that are more efficient and environmentally friendly.
3. Exploration of its potential use in biomedical applications, such as drug delivery and imaging.
4. Investigation of its potential as a surfactant or emulsifier in various industrial applications.
In conclusion, DIPPEMAI is a promising compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for organic synthesis and catalysis, and further research may uncover additional applications and benefits.
Synthesemethoden
The synthesis of DIPPEMAI involves the reaction of 2-(3,3-diphenylpropoxy)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then quaternized with diisopropyl sulfate to yield DIPPEMAI as a white solid.
Wissenschaftliche Forschungsanwendungen
DIPPEMAI has been studied for its potential use as a phase transfer catalyst in various organic reactions, including nucleophilic substitution, oxidation, and reduction reactions. It has also been investigated as a reagent for the synthesis of various organic compounds, such as amides, esters, and ethers.
Eigenschaften
CAS-Nummer |
102571-24-4 |
|---|---|
Produktname |
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide |
Molekularformel |
C24H36INO |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Kanonische SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Synonyme |
2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



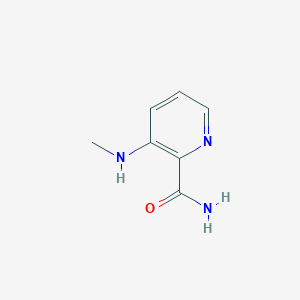
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)


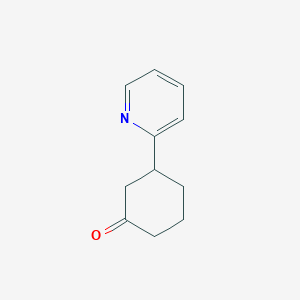
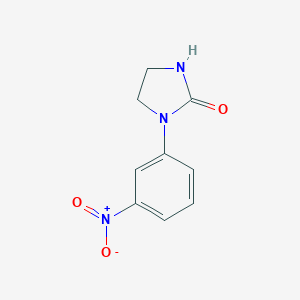
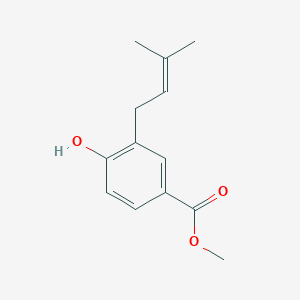
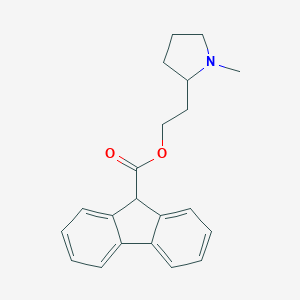
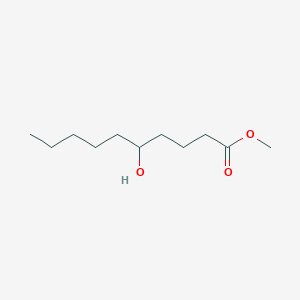

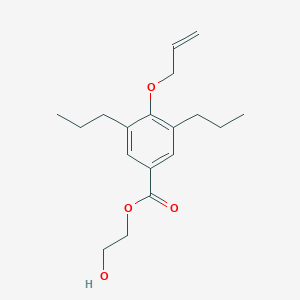
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)
